molecular formula C28H42N2O3S B14811581 (E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate

(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B14811581
M. Wt: 486.7 g/mol
InChI Key: BKRYKOOSQUJLCC-UHFFFAOYSA-N
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Description

(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate is a synthetic organic compound that belongs to the class of styryl pyridinium derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate typically involves a multi-step process:

    Synthesis of the Styryl Pyridinium Core: The core structure can be synthesized through a condensation reaction between a pyridine derivative and a styryl derivative in the presence of a base.

    Introduction of the Dihexylamino Group: The dihexylamino group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions may include the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate has several scientific research applications:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in bioimaging techniques to visualize cellular structures and processes.

    Medicine: Investigated for potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, which can be harnessed for various applications. The specific molecular targets and pathways involved depend on the context of its use, such as in bioimaging or materials science.

Comparison with Similar Compounds

Similar Compounds

    Styryl Pyridinium Derivatives: Compounds with similar core structures but different substituents.

    Fluorescent Probes: Other compounds used for similar applications in bioimaging and molecular studies.

Uniqueness

(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct photophysical properties and reactivity. This makes it particularly useful for applications requiring precise control over molecular interactions and dynamics.

Properties

Molecular Formula

C28H42N2O3S

Molecular Weight

486.7 g/mol

IUPAC Name

3-[4-[(E)-2-[4-(dihexylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C28H42N2O3S/c1-3-5-7-9-21-30(22-10-8-6-4-2)28-16-14-26(15-17-28)12-13-27-18-23-29(24-19-27)20-11-25-34(31,32)33/h12-19,23-24H,3-11,20-22,25H2,1-2H3

InChI Key

BKRYKOOSQUJLCC-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCS(=O)(=O)[O-]

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

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